molecular formula C13H16O B14127233 6-(4-Methylphenyl)-5-hexyn-1-ol

6-(4-Methylphenyl)-5-hexyn-1-ol

Cat. No.: B14127233
M. Wt: 188.26 g/mol
InChI Key: DCELRFJIOLVTRW-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-5-hexyn-1-ol is an organic compound characterized by the presence of a hexynyl chain attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-5-hexyn-1-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-5-hexyn-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hexynyl chain or the phenyl group can undergo substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alkane or alkene derivative.

Scientific Research Applications

6-(4-Methylphenyl)-5-hexyn-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-5-hexyn-1-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may bind to estrogen receptors, influencing gene expression and cellular functions . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylphenyl)-5-hexyn-1-ol is unique due to its hexynyl chain, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

6-(4-methylphenyl)hex-5-yn-1-ol

InChI

InChI=1S/C13H16O/c1-12-7-9-13(10-8-12)6-4-2-3-5-11-14/h7-10,14H,2-3,5,11H2,1H3

InChI Key

DCELRFJIOLVTRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CCCCCO

Origin of Product

United States

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